Cas no 391221-20-8 (4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide)

4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide
- 391221-20-8
- AKOS024574533
- F0147-0119
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
-
- インチ: 1S/C23H27N3O5S2/c1-17-21(18-7-5-4-6-8-18)24-23(32-17)25-22(27)19-9-11-20(12-10-19)33(28,29)26(13-15-30-2)14-16-31-3/h4-12H,13-16H2,1-3H3,(H,24,25,27)
- InChIKey: KXSXKYJXWQAVEY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC(C3C=CC=CC=3)=C(C)S2)=O)=CC=1)(N(CCOC)CCOC)(=O)=O
計算された属性
- せいみつぶんしりょう: 489.13921332g/mol
- どういたいしつりょう: 489.13921332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0147-0119-5μmol |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-1mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-75mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-20mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-100mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-10mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-5mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-50mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-40mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0147-0119-10μmol |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamideに関する追加情報
Professional Introduction to 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS No. 391221-20-8)
4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 391221-20-8, represents a fusion of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development. The molecular structure incorporates several key functional groups, including a sulfamoyl moiety and a benzamide group, both of which are well-documented for their roles in modulating biological pathways.
The presence of the 4-bis(2-methoxyethyl)sulfamoyl group in the molecule suggests potential interactions with biological targets that are sensitive to sulfonamide derivatives. Sulfonamides have a long history of therapeutic applications, ranging from antimicrobial agents to inhibitors of enzymes involved in metabolic pathways. The specific substitution pattern in this compound, with two methoxyethyl groups attached to the sulfamoyl moiety, may influence its solubility, bioavailability, and overall pharmacokinetic properties. These characteristics are critical for evaluating the compound's suitability for oral administration or other routes of delivery.
The benzamide component of the molecule, specifically the part denoted as N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, introduces additional layers of complexity and functionality. The benzamide group is known for its role in various bioactive molecules, often serving as a hinge region that facilitates interactions with protein targets. The incorporation of a thiazole ring at the 5-methyl-4-position further enhances the structural diversity of the compound. Thiazole derivatives are widely recognized for their biological significance, with many exhibiting properties such as anti-inflammatory, antiviral, and anticancer activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential binding modes of such compounds with biological targets with greater accuracy. The combination of the sulfamoyl and benzamide groups in 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide suggests that it may interact with enzymes or receptors involved in signal transduction pathways relevant to diseases such as cancer and inflammation. For instance, studies have shown that sulfonamide derivatives can modulate the activity of kinases and other enzymes that play crucial roles in cell proliferation and survival.
In addition to its structural features, the compound's potential pharmacological activity is further supported by its interaction with known drug targets. The thiazole ring is particularly noteworthy, as it has been identified as a key pharmacophore in several FDA-approved drugs. For example, certain thiazole-based compounds have demonstrated efficacy in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The presence of both methyl and phenyl substituents on the thiazole ring may enhance binding affinity and selectivity towards these targets.
The synthesis of 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies are required to construct the molecule with high yield and purity. Techniques such as multi-step organic synthesis involving cross-coupling reactions, nucleophilic substitutions, and condensation reactions are often employed to achieve this goal. The successful synthesis not only underscores the synthetic prowess of the research team but also paves the way for further pharmacological evaluation.
Evaluation of this compound's biological activity typically involves high-throughput screening (HTS) assays to identify potential therapeutic effects. These assays can provide preliminary data on interactions with various biological targets, including enzymes and receptors relevant to human health and disease. Preliminary results from HTS may reveal novel mechanisms of action or confirm hypotheses based on structural analogs with known activities.
The pharmacokinetic profile of 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is another critical aspect that needs thorough investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully assessed to determine if the compound has the potential to progress into clinical trials. Advances in biopharmaceutical analysis techniques have made it possible to conduct these studies more efficiently than ever before.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations can predict how this compound might bind to specific protein targets by modeling interactions at an atomic level. These simulations can guide experimental design by highlighting key residues involved in binding and suggesting modifications that could enhance potency or selectivity.
The broader implications of developing new therapeutic agents like 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide extend beyond mere scientific curiosity. They represent efforts to address unmet medical needs by leveraging cutting-edge chemical biology approaches. As our understanding of disease mechanisms continues to evolve, compounds like this one offer hope for novel treatments that could improve patient outcomes.
In conclusion, 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-y l)benzamide (CAS No.391221- 20 8) is a structurally complex organic molecule with significant potential for pharmaceutical applications. Its unique combination of functional groups positions it as an intriguing candidate for further exploration. By integrating synthetic chemistry expertise with modern computational methods, researchers aim to unlock its full therapeutic potential. The ongoing investigation into this compound reflects broader trends in medicinal chemistry where interdisciplinary approaches drive innovation and progress toward new treatments.
391221-20-8 (4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide) 関連製品
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